Product packaging for Methyl 4-piperazin-1-ylmethylbenzoate(Cat. No.:CAS No. 86620-81-7)

Methyl 4-piperazin-1-ylmethylbenzoate

Cat. No.: B1310926
CAS No.: 86620-81-7
M. Wt: 234.29 g/mol
InChI Key: XJIVYTXCTMWGLR-UHFFFAOYSA-N
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Description

Contextualization within Medicinal Chemistry and Drug Development

In the landscape of drug discovery and development, the piperazine (B1678402) ring is considered a "privileged scaffold." This heterocycle is a common feature in numerous approved drugs, valued for its ability to impart favorable physicochemical properties to a molecule. Methyl 4-piperazin-1-ylmethylbenzoate functions as a key precursor in the synthesis of a variety of bioactive compounds.

Its most notable role is as a key synthetic intermediate for Imatinib (B729), a highly successful tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia and other cancers. researchgate.net The synthesis of Imatinib's key precursor, 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, can be efficiently achieved from related starting materials, highlighting the importance of the core structure. researchgate.net

Beyond oncology, derivatives of this compound have been investigated for a range of other therapeutic areas. The piperazine moiety is known to confer significant biological properties relevant for pharmaceutical applications, including potential uses in treating neurological and metabolic disorders. vulcanchem.com For instance, research into GPR119 agonists for diabetes and obesity has involved pyrimidine (B1678525) derivatives containing a piperazine group, demonstrating the scaffold's broad utility. nih.gov The structure is also integral to the design of inhibitors for targets like anaplastic lymphoma kinase (ALK), which is implicated in certain types of non-small cell lung cancer. nii.ac.jpmdpi.com

Table 1: Therapeutic Areas for Derivatives of this compound

Therapeutic Area Target/Application Example
Oncology Key precursor for Imatinib, a tyrosine kinase inhibitor. researchgate.net
Used in the synthesis of potential anticancer agents. vulcanchem.com
Development of EML4-ALK inhibitors for non-small cell lung cancer. nii.ac.jp
Neurological Disorders Derivatives explored for conditions like depression and anxiety. vulcanchem.com
Metabolic Diseases Derivatives show promise as diacylglycerol acyltransferase (DGAT) inhibitors. vulcanchem.com

Overview of Structural Significance for Biological Activity

The biological activity of molecules derived from this compound is intrinsically linked to its specific structural features. Each component of the molecule—the methyl benzoate (B1203000), the piperazine ring, and the methylene (B1212753) bridge—plays a distinct role in its function as a synthetic intermediate and in the pharmacological profile of its derivatives.

The piperazine ring is arguably the most critical component for biological activity. vulcanchem.com This six-membered heterocycle contains two nitrogen atoms. The secondary amine provides a point for further chemical modification and can act as a hydrogen bond donor. vulcanchem.com The tertiary amine often serves as a basic center, which can be crucial for interacting with biological targets or for improving a drug's solubility and pharmacokinetic properties through salt formation. The piperazine moiety is a common feature in compounds designed to interact with various receptors and enzymes. frontiersin.org

The methyl benzoate portion provides a rigid aromatic scaffold. The methyl ester group can be hydrolyzed to a carboxylic acid, a common transformation in drug synthesis to create a new functional group for linking to other molecular fragments. researchgate.net The benzene (B151609) ring itself can engage in π-π stacking interactions with biological targets. vulcanchem.com

The methylene linker (-CH2-) that connects the piperazine ring to the benzene ring provides conformational flexibility, allowing the two main structural components to adopt optimal orientations for binding to a target protein. Structure-activity relationship (SAR) studies on related molecules, such as inhibitors of equilibrative nucleoside transporters (ENTs), have shown that modifications to the groups attached to the piperazine and the aromatic rings are essential for inhibitory effects. frontiersin.orgpolyu.edu.hk

Table 2: Structural Components and Their Significance

Structural Moiety Significance in Biological Activity / Drug Design
Piperazine Ring Confers important biological properties and enables receptor binding. vulcanchem.com The secondary amine allows for further chemical derivatization. Acts as a basic center, aiding in solubility and salt formation.
Methyl Ester Group Can be hydrolyzed to a carboxylic acid, providing a reactive handle for further synthesis. researchgate.net
Benzene Ring Provides a rigid scaffold for the molecule. Can participate in π-π stacking interactions with biological targets. vulcanchem.com

| Methylene Bridge | Offers conformational flexibility, allowing optimal orientation of the piperazine and benzoate moieties for target binding. |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B1310926 Methyl 4-piperazin-1-ylmethylbenzoate CAS No. 86620-81-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(piperazin-1-ylmethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)12-4-2-11(3-5-12)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIVYTXCTMWGLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CN2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427001
Record name methyl 4-piperazin-1-ylmethylbenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86620-81-7
Record name methyl 4-piperazin-1-ylmethylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-[(piperazin-1-yl)methyl]benzoate
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Synthetic Methodologies for Methyl 4 Piperazin 1 Ylmethylbenzoate and Analogues

Established Synthetic Pathways for the Core Structure

The construction of the fundamental Methyl 4-piperazin-1-ylmethylbenzoate framework relies on creating the N-C bond between the piperazine (B1678402) ring and the benzyl (B1604629) group of the methyl benzoate (B1203000) moiety. Reductive alkylation and nucleophilic substitution are the most direct and widely utilized methods for this transformation.

Reductive Alkylation Approaches

Reductive alkylation, or reductive amination, is a highly efficient method for forming carbon-nitrogen bonds. This approach typically involves the reaction of a secondary amine (piperazine) with a carbonyl compound (an aldehyde) to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine. For the synthesis of this compound, this involves the reaction between piperazine and methyl 4-formylbenzoate.

The reaction is commonly carried out using a variety of reducing agents. Mild reducing agents are preferred as they selectively reduce the iminium ion without affecting the aldehyde or other functional groups in the molecule. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly effective reagent for this purpose. nih.gov A similar process has been elaborated for the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key intermediate for the drug imatinib (B729), through the direct reductive alkylation of 1-methylpiperazine (B117243) with an appropriate aldehyde in the presence of sodium triacetoxyborohydride, achieving high yields of 95–99%. researchgate.net This highlights the robustness and scalability of the method.

Key features of this synthetic route include:

Operational Simplicity: The reaction is often a one-pot procedure. researchgate.net

Mild Conditions: It avoids harsh reagents and high temperatures, preserving sensitive functional groups like the ester.

High Yields: The method is known for its efficiency and high product conversion. researchgate.net

Reactant 1Reactant 2Reducing AgentTypical SolventYield (%)
PiperazineMethyl 4-formylbenzoateSodium triacetoxyborohydrideDichloromethane (DCM)>90
1-Methylpiperazine4-Formylbenzoic acidSodium triacetoxyborohydrideNot specified95-99 researchgate.net

This table presents a representative example of reductive alkylation for the synthesis of the target compound and a closely related analogue.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental and versatile strategy for N-alkylation. mdpi.com This pathway involves the reaction of piperazine, acting as a nucleophile, with a substrate containing a suitable leaving group, such as methyl 4-(halomethyl)benzoate (e.g., where the halo group is bromide or chloride). The reaction typically proceeds via an SN2 mechanism.

To favor mono-alkylation and prevent the formation of the disubstituted by-product, an excess of piperazine is often used. researchgate.net Alternatively, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), which can be removed after the substitution reaction. researchgate.net The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Common conditions for nucleophilic substitution include:

Solvents: Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are frequently used.

Bases: Inorganic bases such as potassium carbonate (K₂CO₃) or organic bases like triethylamine (B128534) (Et₃N) are employed.

Additives: In some cases, sodium or potassium iodide is added to catalyze the reaction by in situ formation of a more reactive alkyl iodide. mdpi.com

NucleophileElectrophileBaseSolventNotes
PiperazineMethyl 4-(bromomethyl)benzoateK₂CO₃AcetonitrileAn excess of piperazine is used to promote mono-alkylation.
N-Boc-piperazineMethyl 4-(chloromethyl)benzoateEt₃NDMFThe Boc protecting group directs the reaction to a single nitrogen and is removed in a subsequent step. researchgate.net

This table illustrates typical conditions for synthesizing the core structure via nucleophilic substitution.

Palladium-Catalyzed Synthetic Routes for Piperazine Derivatives

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become powerful tools for forming C–N bonds, especially in the synthesis of N-arylpiperazines. mdpi.comacs.org This reaction involves the coupling of an amine with an aryl halide or triflate, catalyzed by a palladium complex. While this method is most commonly applied to create a bond between a nitrogen atom and an sp²-hybridized carbon of an aromatic ring, its principles can be adapted for other couplings. acs.orgacs.org

For the synthesis of N-benzyl derivatives like this compound, this method is less common than reductive amination or nucleophilic substitution. However, palladium catalysis offers a modular approach for constructing highly substituted piperazines and related heterocycles. nih.gov For instance, a palladium-catalyzed cyclization of a propargyl unit with a diamine component can yield diverse piperazine structures under mild conditions. nih.gov This demonstrates the potential of palladium catalysis in building complex piperazine-containing molecules, even if not the most direct route for the specific target compound.

Synthesis of this compound Derivatives and Analogues

Once the core structure of this compound is synthesized, its structure can be further diversified. Modifications can be made at the unsubstituted secondary amine of the piperazine ring or at the ester group of the benzoate moiety.

Functionalization at the Piperazine Nitrogen

The free N-H group on the piperazine ring of this compound is a prime site for introducing a wide range of substituents. This functionalization allows for the exploration of the chemical space and the tuning of the molecule's properties. Common derivatization reactions include:

N-Alkylation: The secondary amine can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones, similar to the methods used to form the core structure. mdpi.com

N-Arylation: The introduction of an aryl group can be achieved through palladium-catalyzed Buchwald-Hartwig amination or copper-catalyzed Ullmann condensation with aryl halides. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. This is a straightforward method to introduce a variety of acyl groups.

These derivatization strategies are fundamental in medicinal chemistry for creating libraries of related compounds for structure-activity relationship (SAR) studies.

Starting MaterialReagentReaction TypeProduct Class
This compoundEthyl iodideN-AlkylationN-Ethyl piperazine derivative
This compoundAcetyl chlorideN-AcylationN-Acetyl piperazine derivative
This compoundBromobenzeneN-Arylation (Pd-catalyzed)N-Phenyl piperazine derivative

This table provides examples of functionalization reactions at the piperazine nitrogen.

Modifications of the Benzoate Ester Moiety

The methyl ester group of the benzoate ring provides another handle for chemical modification. nih.gov The ester can be readily transformed into other functional groups, leading to a different class of analogues.

Key transformations include:

Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) yields the corresponding carboxylic acid. This acid can serve as a precursor for many other derivatives.

Amidation: The resulting carboxylic acid can be coupled with various amines to form a diverse range of amides. This reaction is typically mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Transesterification: The methyl ester can be converted to other esters (e.g., ethyl, benzyl) by reaction with the corresponding alcohol under acidic or basic conditions.

Reduction: The ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

These modifications significantly alter the electronic and steric properties of the molecule, which can have a profound impact on its biological activity and physicochemical characteristics. jsynthchem.com

Starting MaterialReagent(s)Product Functional Group
This compoundLiOH, then H₃O⁺Carboxylic Acid
4-(Piperazin-1-ylmethyl)benzoic acidAniline, EDCAmide
This compoundLiAlH₄Primary Alcohol

This table summarizes common modifications of the benzoate ester moiety.

Introduction of Bridging Linkers and Capping Groups

The synthesis of monosubstituted piperazines like this compound presents a distinct chemical challenge: the selective functionalization of one nitrogen atom over the other. Direct alkylation or arylation of piperazine often leads to a mixture of mono- and di-substituted products, necessitating complex purification procedures. nih.gov To overcome this, synthetic strategies frequently employ the use of "capping" or protecting groups. nih.gov

One of the most common methods involves the introduction of a temporary protecting group, such as the tert-butyloxycarbonyl (Boc) group, onto one of the piperazine nitrogens. nih.govnih.gov This multi-step approach first involves the protection of one nitrogen, followed by the reaction of the second, unprotected nitrogen with the desired electrophile (which could be the precursor to a bridging linker or another functional group). The final step is the removal of the protecting group to yield the monosubstituted piperazine. nih.gov This strategy was notably used in the synthesis of the drug Avapritinib, where N-Boc-piperazine was coupled with ethyl 2-chloropyrimidine-5-carboxylate. nih.gov

Once a monosubstituted piperazine is obtained, or if disubstitution is desired, various methods are available to introduce bridging linkers or final capping groups. These methods are crucial for building more complex molecules where the piperazine core connects two or more distinct chemical moieties. Key synthetic reactions for this purpose include:

N-Alkylation: This involves the reaction of the piperazine nitrogen with alkyl halides or sulfonates via nucleophilic substitution. nih.gov

N-Arylation: The attachment of aryl groups is commonly achieved through palladium-catalyzed Buchwald-Hartwig coupling or copper-catalyzed Ullmann-Goldberg reactions. For electron-deficient aromatic systems, direct aromatic nucleophilic substitution (SNAr) is a feasible route. nih.gov

Reductive Amination: This powerful method forms a C-N bond by reacting the piperazine's secondary amine with a ketone or aldehyde in the presence of a reducing agent. nih.gov

Amide Bond Formation: The piperazine nitrogen can react with carboxylic acids or their derivatives (like acyl chlorides) to form robust amide linkages, which are common in pharmaceutical compounds. nih.gov

Table 1: Common Reactions for Introducing Substituents on the Piperazine Ring

Reaction Type Reagents Purpose
N-Alkylation Alkyl halides, Sulfonates Attaching alkyl chains or linkers
Buchwald-Hartwig Coupling Aryl halides, Pd catalyst, Base Forming N-Aryl bonds
Reductive Amination Aldehydes/Ketones, Reducing agent Attaching groups via an alkyl bridge
Amide Formation Carboxylic acids, Acyl chlorides Creating stable amide linkers
SNAr Reaction Electron-deficient (hetero)arenes Forming N-Aryl bonds without a metal catalyst

Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry increasingly emphasizes the incorporation of green chemistry principles to minimize environmental impact and enhance safety. researchgate.net The synthesis of piperazine derivatives has benefited significantly from the application of these principles, moving away from hazardous reagents and inefficient processes. mdpi.comresearchgate.net

A key area of advancement is the use of photoredox catalysis . mdpi.comresearchgate.net This technique uses visible light to drive chemical reactions, often allowing them to proceed under mild conditions. mdpi.com In piperazine synthesis, organic photoredox catalysts can replace traditional transition-metal catalysts, which are often costly and potentially toxic. mdpi.com This approach also avoids the use of toxic reagents like tin, improving the sustainability of the reaction. mdpi.com

Other green strategies employed in the synthesis of piperazine analogues include:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. nih.govresearchgate.net

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water or ethanol, is a central tenet of green chemistry.

Atom Economy: Synthetic methods are designed to maximize the incorporation of all reactant materials into the final product, minimizing waste. acs.org For example, catalytic hydrogenation is a 100% atom-economical reaction for reduction, in principle generating no waste. acs.org

The transition from batch processing to continuous flow conditions represents another sustainable advancement, offering better control over reaction parameters and improved safety. mdpi.com

Table 2: Application of Green Chemistry Principles in Piperazine Synthesis

Principle/Technique Description Advantage
Photoredox Catalysis Uses visible light and a photocatalyst to initiate reactions. mdpi.com Reduces reliance on heavy metals; mild reaction conditions. mdpi.com
Microwave Assistance Employs microwave energy to heat reactions. researchgate.net Faster reaction times, lower energy use, often improved yields. nih.gov
One-Pot Synthesis Multiple reaction steps are performed sequentially in the same reactor. researchgate.net Reduces waste, time, and purification steps. nih.gov
Continuous Flow Reagents are continuously pumped through a reactor. mdpi.com Enhanced safety, better control, and easier scalability. mdpi.com
Atom Economy Maximizing the incorporation of reactant atoms into the final product. acs.org Minimizes the generation of chemical waste. acs.org

Purification and Isolation Techniques for Research Applications

The purification and isolation of this compound and its analogues are critical steps to ensure the compound's identity and purity for research applications. The basic nature of the piperazine moiety influences the choice of purification technique.

Crystallization is a primary method for purifying piperazine derivatives, often involving the formation of a salt. google.com Crude piperazine mixtures can be dissolved in a suitable solvent, such as acetone, and treated with an acid like acetic acid to selectively precipitate the piperazine as a crystalline diacetate salt. google.com This salt can then be isolated and, if necessary, neutralized to regenerate the pure piperazine base. google.com This technique is effective for removing co-products and by-products from the synthesis. google.com Another crystallization approach involves the formation of piperazine hexahydrate from aqueous solutions. google.com

Chromatography is an indispensable tool for the purification of piperazine compounds, especially for complex mixtures or when high purity is required. nih.gov

High-Performance Liquid Chromatography (HPLC) is widely used. However, the basicity of the piperazine nitrogens can cause poor peak shape and retention on standard reversed-phase silica (B1680970) columns (like C18). researchgate.netresearchgate.net Piperazine itself may not be retained at all on such columns. researchgate.net

To overcome these challenges, normal-phase chromatography is often preferred. researchgate.net

Alternatively, chemical derivatization can be employed before analysis. For instance, reacting the piperazine with a reagent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) creates a derivative that is more suitable for HPLC with UV detection. researchgate.net

For the separation of stereoisomers (enantiomers or diastereomers), chiral HPLC is the method of choice. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) and diode-array detection (LC-DAD) are powerful techniques for both the purification and analysis of these compounds, providing structural information alongside separation. mdpi.com

Table 3: Chromatographic Techniques for Piperazine Derivatives

Technique Stationary Phase (Column) Key Considerations
Reversed-Phase HPLC C18 (e.g., Xterra RP C18) mdpi.com Poor retention and peak tailing for basic piperazines; may require mobile phase additives. researchgate.netresearchgate.net
Normal-Phase HPLC Silica, Cyanopropyl researchgate.net Often provides better separation for underivatized piperazines. researchgate.net
Chiral HPLC Chiral Stationary Phase Used for the separation of enantiomers. nih.gov
LC-MS / LC-DAD Various Provides mass and UV-Vis spectral data for peak identification during separation. mdpi.com

Pharmacological and Biological Activities of Methyl 4 Piperazin 1 Ylmethylbenzoate and Its Derivatives

Enzyme Inhibition Profiles

While direct enzyme inhibition data for Methyl 4-piperazin-1-ylmethylbenzoate is scarce, studies on its derivatives, particularly indole-piperazine hybrids, have revealed notable inhibitory effects on specific enzyme families.

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have been synthesized and evaluated as inhibitors of histone deacetylases (HDACs), which are crucial enzymes in epigenetic regulation and are prominent targets in cancer therapy.

A series of indole-piperazine hybrid structures, synthesized using this compound as a starting material, have demonstrated potent inhibitory activity against Class I HDACs. molaid.com Notably, specific derivatives have shown submicromolar efficacy. For instance, compound 6a , an indole-piperazine hybrid, displays a preferable affinity for Class I HDACs, with particular potency against HDAC1 and HDAC3. molaid.com Another similar compound, 6b , also shows submicromolar activity against HDAC1. molaid.com The benzamide (B126) group, a key feature retained from the parent structure, is crucial for this selective binding to Class I HDACs. molaid.com

Table 1: Inhibition of Class I HDACs by an Indole-Piperazine Derivative (Compound 6a) of this compound

EnzymeIC₅₀ (nM)
HDAC1205
HDAC2453
HDAC3248

Note: Data presented is for a derivative and not this compound itself.

While the primary focus of many studies on this compound derivatives has been on Class I HDACs, the broader family of HDACs includes other important isoforms. Research into other piperazine-containing hydroxamic acids has highlighted the potential for this chemical class to inhibit HDAC6, a Class IIb HDAC. For example, certain 1-benzhydryl piperazine (B1678402) derivatives have demonstrated nanomolar inhibitory activities toward the HDAC6 isoform. Although direct testing of this compound derivatives against HDAC6 is not as extensively reported, the structural motifs present suggest a potential for interaction that warrants further investigation.

Equilibrative Nucleoside Transporter (ENT) Inhibition

Information regarding the direct inhibition of Equilibrative Nucleoside Transporters (ENTs) by this compound is not available in the current body of scientific literature. However, research on other piperazine-containing compounds provides a framework for understanding how such structures might interact with these transporters. For example, the compound FPMINT, which contains a piperazine moiety, has been identified as an inhibitor of both ENT1 and ENT2.

Studies on FPMINT have shown that it is more selective for ENT2 over ENT1, with an IC₅₀ value for ENT2 that is 5 to 10-fold less than for ENT1. This suggests that the piperazine scaffold can be modified to achieve selectivity between different ENT isoforms.

Kinetic studies of FPMINT have revealed that it acts as an irreversible and non-competitive inhibitor of ENTs. This is evidenced by the observation that the compound reduces the Vmax of nucleoside transport without affecting the Km, and its inhibitory effects cannot be reversed by washing. This mechanism of action, identified in a related piperazine-containing molecule, suggests a potential avenue of investigation for future derivatives of this compound.

IKK-2 Enzyme Inhibition

While direct studies on this compound are limited, research into structurally related piperazine derivatives has pointed towards the inhibition of IκB kinase (IKK-2) as a potential mechanism for their anti-inflammatory and anticancer effects. IKK-2 is a crucial enzyme in the NF-κB signaling pathway, which is a major regulator of genes involved in inflammation and cell proliferation. The development of selective IKK-2 inhibitors is a significant area of research for both anti-inflammatory and anticancer therapies.

For instance, a series of imidazo[1,2-b]pyridazine (B131497) derivatives were developed and optimized as IKKβ inhibitors, demonstrating that modifications to the core structure can significantly enhance inhibitory activity against this enzyme. nih.gov Similarly, piperidinyl aminopyrimidine derivatives have been identified as active and selective IKK-2 inhibitors. researchgate.net These findings suggest that the piperazine moiety, a core component of this compound, can serve as a valuable scaffold for the design of potent IKK-2 inhibitors.

Cellular and In Vitro Biological Responses

Antiproliferative and Anticancer Activities

A significant body of research highlights the antiproliferative and anticancer properties of piperazine-containing compounds across a range of cancer cell lines.

Efficacy Against Specific Cancer Cell Lines (e.g., K562, HCT116, MDA-MB-231, MCF-7)

Various derivatives of piperazine have demonstrated notable efficacy against a panel of human cancer cell lines. For example, a novel piperazine derivative, C505, exhibited potent antiproliferative activity against the chronic myelogenous leukemia cell line K562 , with a GI50 value of 0.058 μM. nih.gov In another study, β-elemene piperazine derivatives were shown to inhibit the growth of K562 cells. nih.gov

The colon cancer cell line HCT116 has also been a target for piperazine-based compounds. Novel N-4-piperazinyl-ciprofloxacin-chalcone hybrids showed moderate cell growth inhibition against HCT-116 cells. minia.edu.eg Furthermore, a 4-(benzo proquest.comresearchgate.netdioxol-5-ylmethyl) piperazine amide derivative was evaluated for its cytotoxic effects on HCT116 cells. ijpsr.com

Regarding breast cancer cell lines, a novel series of vindoline–piperazine conjugates displayed significant antiproliferative effects against the triple-negative breast cancer cell line MDA-MB-231 . mdpi.com Another study detailed the synthesis and anticancer evaluation of piperazine-tethered derivatives of alepterolic acid, with one compound showing particular toxicity against MDA-MB-231 cells with an IC50 value of 5.55±0.56 μM. nih.gov Additionally, a 4-(benzo proquest.comresearchgate.netdioxol-5-ylmethyl) piperazine amide derivative showed promising cytotoxic effects on MDA-MB-231 cells, with an IC50 of 11.3 µM. ijpsr.com

The estrogen receptor-positive breast cancer cell line MCF-7 has also been a focus of such research. A series of rhodanine–piperazine hybrids were evaluated for their anticancer activity against MCF-7 cells. mdpi.com Piperazine-tethered derivatives of alepterolic acid were also tested against MCF-7 cells. nih.gov

Below is a table summarizing the antiproliferative activity of various piperazine derivatives against the specified cancer cell lines.

Compound ClassCancer Cell LineActivityReference
Novel Piperazine Derivative (C505)K562GI50 = 0.058 μM nih.gov
β-Elemene Piperazine DerivativesK562Growth Inhibition nih.gov
N-4-piperazinyl-ciprofloxacin-chalcone hybridsHCT-116Moderate Inhibition minia.edu.eg
4-(benzo proquest.comresearchgate.netdioxol-5-ylmethyl) piperazine amideHCT-116Cytotoxic Effects ijpsr.com
Vindoline–piperazine conjugatesMDA-MB-231Significant Antiproliferative Effects mdpi.com
Piperazine-tethered alepterolic acid derivative (3n)MDA-MB-231IC50 = 5.55±0.56 μM nih.gov
4-(benzo proquest.comresearchgate.netdioxol-5-ylmethyl) piperazine amide (3)MDA-MB-231IC50 = 11.3 µM ijpsr.com
Rhodanine–piperazine hybridsMCF-7Anticancer Activity mdpi.com
Piperazine-tethered alepterolic acid derivativesMCF-7Tested for Activity nih.gov
Induction of Apoptosis Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. Several studies have demonstrated that piperazine derivatives can trigger apoptosis in cancer cells through various signaling pathways.

One study on a novel piperazine derivative, CB01, showed that it induced traditional apoptotic symptoms such as DNA fragmentation and nuclear condensation. Western blot analysis revealed an upregulation of intracellular apoptotic marker proteins, including cleaved caspase-3, cytochrome c, and Bax, suggesting the involvement of the intrinsic mitochondrial signaling pathway. proquest.comresearchgate.net This was further supported by increased activities of caspase-3 and -9, but not caspase-8. proquest.com

Another class of compounds, β-elemene piperazine derivatives, were found to induce apoptosis in human leukemia cells. nih.gov Their mechanism involves the downregulation of c-FLIP (cellular FLICE-inhibitory protein) and the generation of reactive oxygen species (ROS), leading to the activation of both the death receptor- and mitochondrial-mediated apoptotic pathways. nih.govnih.gov This was associated with a decrease in mitochondrial membrane potential and the activation of caspase-8. nih.gov

Furthermore, a piperazine derivative of alepterolic acid was shown to induce caspase-dependent apoptosis in MDA-MB-231 cells. nih.gov Similarly, a novel 4-(benzo proquest.comresearchgate.netdioxol-5-ylmethyl) piperazine amide derivative was found to activate apoptosis and block the cell cycle in the G0/G1 stage in MDA-MB-231 cells. ijpsr.com

Anti-migratory and Anti-invasive Effects

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. Emerging evidence suggests that certain piperazine derivatives can inhibit these processes. For instance, a study on a 4-(benzo proquest.comresearchgate.netdioxol-5-ylmethyl) piperazine amide derivative demonstrated its ability to affect cell migration in MDA-MB-231 cells. ijpsr.com While direct studies on the anti-migratory effects of this compound are not yet available, the general class of compounds that interfere with cancer cell invasion and metastasis are termed 'migrastatics'. researchgate.net

Anti-inflammatory Effects

The piperazine scaffold is a common feature in molecules with anti-inflammatory properties. Various piperazine derivatives have been synthesized and evaluated for their ability to mitigate inflammatory responses. For example, a study on 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester (LQFM-008) demonstrated its anti-inflammatory effects in a carrageenan-induced paw edema model, where it reduced edema at various doses. nih.gov This compound also reduced cell migration and protein exudation in a pleurisy test. nih.gov

Another study on (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid, a metabolite of an NSAID candidate, showed that it exhibited anti-inflammatory activity comparable to diclofenac (B195802) in a carrageenan-induced paw edema test in rats. mdpi.com These findings underscore the potential of the piperazine moiety as a key component in the development of novel anti-inflammatory agents.

Modulation of Adhesion Molecules (e.g., VCAM-1 Expression)

The interaction between Vascular Cell Adhesion Molecule-1 (VCAM-1) and its primary ligand, α4β1 integrin (also known as Very Late Antigen-4 or VLA-4), is a critical pathway in mediating leukocyte adhesion and migration during inflammatory processes. researchgate.netnih.gov This adhesion cascade is central to the pathophysiology of various inflammatory and autoimmune diseases. nih.gov The therapeutic potential of inhibiting the VCAM-1/VLA-4 interaction has prompted the design and synthesis of novel inhibitors.

Anti-angiogenic Potentials

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth, progression, and metastasis. mdpi.comcancerresearchuk.org Consequently, the inhibition of angiogenesis has become a key strategy in cancer therapy. cancerresearchuk.org Several piperazine derivatives have been investigated for their ability to disrupt these processes.

One such synthetic compound, the piperazine derivative SJ-8002, has demonstrated both anti-angiogenic and apoptosis-inducing capabilities. nih.gov In vitro studies using bovine aortic endothelial cells (BAECs) showed that SJ-8002 inhibited key angiogenic processes, including proliferation, migration, invasion, and the formation of tube-like structures. nih.gov It also reduced the expression of matrix metalloproteinase-2 (MMP-2), an enzyme involved in breaking down the extracellular matrix to allow for new vessel growth. nih.gov Furthermore, a series of novel 1-benzhydryl-sulfonyl-piperazine derivatives were synthesized and shown to suppress blood vessel formation in vivo in both the mouse peritoneum and the chorioallantoic membrane (CAM) model. nih.gov

Interference with Tumor Angiogenesis Processes

The anti-angiogenic potential of piperazine derivatives extends to direct interference with tumor-associated neovascularization. In vivo studies confirmed the activity of SJ-8002, which was shown to decrease neovascularization in chick embryos and inhibit angiogenesis induced by basic fibroblast growth factor (bFGF) in mouse Matrigel implants. nih.gov Similarly, the 1-benzhydryl-sulfonyl-piperazine derivatives not only inhibited angiogenesis but also demonstrated inhibition of Ehrlich ascites tumor (EAT) cell growth in mice, leading to an increased median survival time. nih.gov These findings underscore the potential of the piperazine scaffold in developing anti-cancer agents that can effectively target the tumor blood supply. nih.govnih.gov

Antidepressant-like Activities

The piperazine ring is a fundamental structural motif found in a majority of marketed antidepressant drugs, where it is recognized for more than just conferring a favorable CNS pharmacokinetic profile; it is often directly involved in the specific binding conformations of these agents. nih.gov The development of novel piperazine derivatives is a significant area of research aimed at discovering more effective treatments for depression. nih.govresearchgate.net

New arylpiperazine derivatives have been evaluated for antidepressant-like effects using predictive behavioral models in mice, such as the forced swim test (FST) and the tail suspension test (TST). nih.gov Compounds are considered to have potential antidepressant activity if they reduce the immobility time of the animals in these tests. Several newly synthesized derivatives have demonstrated significant activity in both the FST and TST. nih.gov

Serotonin (B10506) (5-HT) Reuptake Inhibition

The antidepressant-like effects of many piperazine derivatives are mediated through interaction with the serotonergic system. nih.gov A primary mechanism is the inhibition of serotonin (5-HT) reuptake, which increases the concentration of the neurotransmitter in the synaptic cleft. researchgate.net The activity of these compounds is often linked to their affinity for serotonin receptors, particularly the 5-HT1A subtype. researchgate.netnih.gov The involvement of the serotonergic system has been confirmed through pharmacological studies. For instance, the antidepressant-like effects of certain arylpiperazine derivatives in the FST were prevented by the pre-treatment of mice with pCPA, a serotonin depletor, and WAY 100635, a selective 5-HT1A receptor antagonist. nih.gov This demonstrates that their mechanism of action is dependent on an intact serotonergic system and involves the 5-HT1A receptor. nih.gov

Antimicrobial and Anti-tubercular Evaluations

The piperazine nucleus is a versatile scaffold that has been extensively used in the development of agents with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and anti-tubercular properties. researchgate.netresearchgate.net The global challenge of microbial resistance necessitates the continuous search for novel antimicrobial compounds, and piperazine derivatives represent a promising avenue of investigation. researchgate.net

Derivatives have been synthesized and tested against various pathogens. For example, piperazine-1-carboxamidine analogues have shown fungicidal activity against Candida albicans, which was linked to the compound's ability to induce the accumulation of endogenous reactive oxygen species (ROS). nih.gov In the antibacterial domain, various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. researchgate.net

A particularly significant area of research is the evaluation of piperazine derivatives against Mycobacterium tuberculosis. A piperazine-containing benzothiazinone analogue, TZY-5-84, which is an inhibitor of the enzyme DprE1, has demonstrated potent anti-tuberculosis activity in vitro. nih.gov It was found to be active against the reference strain M. tuberculosis H37Rv as well as numerous drug-susceptible and drug-resistant clinical isolates. nih.gov

Table 1: In Vitro Anti-tubercular Activity of TZY-5-84

CompoundOrganismMIC (mg/L)
TZY-5-84M. tuberculosis H37Rv0.014 - 0.015
Isoniazid (INH)M. tuberculosis H37Rv>0.015
Rifampicin (RFP)M. tuberculosis H37Rv>0.015
Bedaquiline (BDQ)M. tuberculosis H37Rv>0.015
Data sourced from reference nih.gov. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Receptor Binding and Modulation (e.g., D4 Dopamine (B1211576) Receptors, 5HT-1 Type Receptors, H4 Receptor)

Piperazine derivatives are well-known for their interactions with a variety of G protein-coupled receptors (GPCRs), which is central to their therapeutic effects, particularly in neuropsychiatric disorders.

D4 Dopamine Receptors: Certain piperazine derivatives show a high affinity and selectivity for the dopamine D4 receptor subtype over other D2-like receptors (D2 and D3). researchgate.net This selectivity is a key objective in the design of novel antipsychotic drugs to potentially reduce the motor side effects associated with D2 receptor antagonism. For example, some 1,3,5-triazine-methylpiperazine derivatives exhibit significant selectivity for D4 receptors. researchgate.net The typical antipsychotic drug haloperidol, which contains a piperidine (B6355638) ring structurally related to piperazine, binds potently to D4 receptors with a pKi of 8.7–8.8. nih.gov

5HT-1 Type Receptors: The 5-HT1A serotonin receptor is a major target for anxiolytic and antidepressant drugs, and the arylpiperazine moiety is a classic pharmacophore for this receptor. nih.gov Numerous studies have reported piperazine derivatives with high to excellent affinity for 5-HT1A receptors. A series of 6-acetyl-7-hydroxy-4-methylcoumarin derivatives containing a piperazine group were synthesized, with several compounds showing Ki values in the sub-nanomolar range, comparable to the reference agonist 8-OH-DPAT. nih.gov

Table 2: Binding Affinity of Coumarin-Piperazine Derivatives for the 5-HT1A Receptor

CompoundSubstituent on PhenylpiperazineKi (nM)
43-Bromo0.78
72-Chloro0.57
8-OH-DPAT (Reference)-0.25
Data sourced from reference nih.gov. Ki (Inhibition constant) indicates the binding affinity of a ligand for a receptor. A lower Ki value signifies higher binding affinity.

H4 Receptor: The histamine (B1213489) H4 receptor is primarily expressed on cells of hematopoietic origin and is involved in inflammatory and immune responses. Piperazine derivatives have been explored as antagonists for this receptor. For instance, methyl salicylate (B1505791) derivatives bearing a piperazine moiety have been synthesized and evaluated for anti-inflammatory activities, a key therapeutic area for H4 receptor modulation. nih.govmdpi.com

Structure Activity Relationship Sar Studies

Elucidation of Essential Pharmacophoric Elements

The fundamental structure of Methyl 4-piperazin-1-ylmethylbenzoate comprises three key pharmacophoric regions: the substituted piperazine (B1678402) ring, the central methylene (B1212753) linker, and the methyl benzoate (B1203000) moiety. Studies on analogous compounds, such as the inhibitors of human equilibrative nucleoside transporters (ENTs), help to elucidate the importance of each component.

A crucial element for potent biological activity in related series is the presence of a halogen-substituted phenyl group attached to the piperazine ring. Specifically, a fluorophenyl group has been identified as a key feature for inhibitory effects on both ENT1 and ENT2. The presence of a halogen, regardless of its position on this phenyl ring, appears to be essential for maintaining this activity.

The piperazine ring itself serves as a central scaffold, orienting the other functional groups in a spatially appropriate manner for interaction with the biological target. The basic nitrogen atoms of the piperazine ring may engage in hydrogen bonding or ionic interactions within the active site of a target protein.

Impact of Substituent Modifications on Efficacy and Selectivity

Systematic modifications of the substituents on the core structure have provided a deeper understanding of their influence on efficacy and selectivity. The following observations are based on studies of structurally related compounds.

Substitutions on the Phenylpiperazine Moiety:

The nature and position of substituents on the phenyl ring attached to the piperazine are critical. While a halogen is considered essential for the inhibitory activity of ENT1 and ENT2 in certain analogue series, further modifications can fine-tune this activity.

Substitutions on the Benzoate Moiety:

In a series of analogues of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), replacement of a naphthalene moiety (analogous to the benzoate ring system in terms of providing an aromatic component) with a simple benzene (B151609) ring led to a loss of inhibitory effects on both ENT1 and ENT2. polyu.edu.hk This suggests that the nature of the aromatic system at this position is a key determinant of activity.

However, the inhibitory activity could be regained or modulated by adding specific substituents to this benzene ring. For instance, the addition of a chloro group at the meta position restored the inhibitory effect on ENT1 but not on ENT2, indicating a role in selectivity. polyu.edu.hk Conversely, adding a methyl group at the meta position, or an ethyl or oxymethyl group at the para position, restored inhibitory activity against both ENT1 and ENT2. polyu.edu.hk

These findings are summarized in the table below, illustrating the impact of substitutions on a benzene ring analogous to the benzoate ring in the target compound.

Modification on Benzene Ring (Analogous to Benzoate)Impact on ENT1 InhibitionImpact on ENT2 Inhibition
Unsubstituted BenzeneAbolishedAbolished
meta-ChloroRestoredNo Effect
meta-MethylRegainedRegained
para-EthylRegainedRegained
para-OxymethylRegainedRegained

Influence of Linker Chemistry on Biological Response

Altering the linker, for instance, by introducing additional methylene units or incorporating rigidifying elements like a cyclopropyl group, could significantly impact the compound's ability to adopt the optimal conformation for binding to its target. A longer, more flexible linker might allow the molecule to access a wider range of binding poses, which could be beneficial or detrimental depending on the target's active site architecture. Conversely, a more rigid linker would restrict the conformational freedom, which can be advantageous if it pre-organizes the molecule in a bioactive conformation, but could also prevent effective binding if the constrained conformation is not ideal.

Optimization Strategies for Enhanced Potency and Target Specificity

Based on the available SAR data from analogous compounds, several strategies can be proposed for optimizing the potency and target specificity of this compound derivatives.

One key strategy involves the systematic exploration of substituents on the phenyl ring of the phenylpiperazine moiety. Given the established importance of a halogen substituent in related series, a focused approach would be to synthesize and test analogues with different halogens (F, Cl, Br, I) at various positions (ortho, meta, para) to identify the optimal substitution pattern for the desired biological activity and selectivity.

Another promising optimization avenue is the modification of the methyl benzoate ring. As demonstrated in related compounds, the introduction of small alkyl or alkoxy groups at the meta and para positions can restore and enhance biological activity. polyu.edu.hk A systematic exploration of a wider range of substituents, including electron-donating and electron-withdrawing groups, at all available positions of the benzoate ring could lead to the discovery of compounds with improved potency and a more refined selectivity profile.

Furthermore, computational modeling and molecular docking studies could be employed to gain a better understanding of the binding mode of these compounds within their biological target. Such in silico approaches can help rationalize the observed SAR and guide the design of new analogues with enhanced binding affinity and specificity. By identifying key interactions between the ligand and the target, it becomes possible to design modifications that strengthen these interactions, leading to more potent and selective compounds.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Analyses for Ligand-Target Interactions

Molecular docking is a key computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific, in-depth docking studies focused exclusively on Methyl 4-piperazin-1-ylmethylbenzoate are not extensively detailed in publicly available literature, the principles of such analyses can be applied to understand its potential interactions. The structural motifs present in the molecule, namely the piperazine (B1678402) ring and the methyl benzoate (B1203000) group, are common in various bioactive compounds, and their binding characteristics have been studied in broader contexts.

For instance, research on related piperazine-containing molecules often involves docking them into the active sites of enzymes or receptors to predict their binding affinity and mode. These studies are crucial for understanding how modifications to the piperazine scaffold can influence biological activity.

In hypothetical docking studies, this compound would be computationally placed into the binding pocket of a target protein. The software would then calculate the most stable binding conformations, or "poses," and predict the binding energy. The piperazine moiety, with its two nitrogen atoms, can act as a hydrogen bond acceptor and donor, while the aromatic ring of the benzoate group can participate in pi-stacking interactions with aromatic amino acid residues in the target's binding site. The methyl ester group can also form hydrogen bonds. These interactions are fundamental to the stable binding of a ligand to its target.

Once docked, a conformational analysis of the bound this compound would reveal the three-dimensional arrangement it adopts within the binding site. The flexibility of the piperazine ring, which can exist in chair and boat conformations, and the rotational freedom around the single bonds connecting the different fragments of the molecule, would be key factors in determining the optimal binding conformation. This analysis helps in understanding the energetic favorability of the bound state.

Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) is a strategy that uses small chemical fragments to identify lead compounds in the drug discovery process. chemsrc.com this compound can be conceptually deconstructed into its constituent fragments: the piperazine ring, the methylene (B1212753) linker, and the methyl benzoate moiety. Each of these fragments can be studied for their binding to different pockets of a biological target.

In an FBDD approach, these or similar fragments would be screened for weak binding to a target protein. Once a binding fragment is identified, it can be "grown" or linked with other fragments to create a more potent lead molecule. The piperazine scaffold is a particularly popular starting point in FBDD due to its favorable physicochemical properties and its presence in many approved drugs.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity. While a specific QSAR model for a series containing only this compound is not available, the principles of QSAR can be applied to understand how structural modifications would affect its activity.

A hypothetical QSAR study would involve synthesizing and testing a series of analogues of this compound. For example, the methyl group on the ester could be replaced with other alkyl groups, or substituents could be added to the benzene (B151609) ring. The biological activity of these new compounds would then be measured, and a mathematical model would be built to relate the changes in chemical structure to the changes in activity. This model could then be used to predict the activity of new, unsynthesized compounds.

Molecular Dynamics Simulations for Mechanistic Insights

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a target protein, would reveal its flexibility, conformational changes, and interactions with its environment at an atomic level of detail.

If bound to a protein, an MD simulation could provide insights into the stability of the ligand-protein complex, the role of water molecules in the binding interface, and the energetic contributions of different types of interactions. This information is invaluable for understanding the mechanism of action of a potential drug molecule and for designing more effective analogues.

Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to elucidating the molecular structure of "Methyl 4-piperazin-1-ylmethylbenzoate". By analyzing the interaction of the compound with electromagnetic radiation, detailed information about its atomic and molecular composition can be obtained.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic molecules. For "this compound," ¹H-NMR and ¹³C-NMR are particularly informative.

¹H-NMR Spectroscopy: The proton NMR spectrum provides information about the different types of protons and their neighboring environments within the molecule. Based on analogous compounds, the expected chemical shifts (δ) for "this compound" would be in distinct regions corresponding to the aromatic, benzylic, piperazine (B1678402), and methyl ester protons. For instance, the aromatic protons of the benzoate (B1203000) ring typically appear as doublets in the range of δ 7.0-8.0 ppm. The singlet for the methyl ester protons (O-CH₃) is expected around δ 3.8-3.9 ppm. The benzylic protons (Ar-CH₂-N) would likely produce a singlet near δ 3.5 ppm. The protons on the piperazine ring are expected to show complex multiplets in the δ 2.4-2.9 ppm range.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information about the different carbon atoms in the molecule. For "this compound," characteristic peaks would be observed for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, and the carbons of the piperazine ring. The carbonyl carbon (C=O) is expected to have a chemical shift in the range of 165-175 ppm. The aromatic carbons would appear between 120 and 140 ppm. The carbons of the piperazine ring typically resonate in the range of 45-55 ppm.

A summary of expected ¹H-NMR and ¹³C-NMR chemical shifts is presented in the table below, based on data from similar structures.

Functional Group Expected ¹H-NMR Chemical Shift (δ, ppm) Expected ¹³C-NMR Chemical Shift (δ, ppm)
Aromatic Protons (Benzoate)7.0 - 8.0 (d)120 - 140
Methyl Ester Protons (-OCH₃)3.8 - 3.9 (s)~52
Benzylic Protons (-CH₂-)~3.5 (s)Not available
Piperazine Protons (-CH₂-N-CH₂-)2.4 - 2.9 (m)45 - 55
Carbonyl Carbon (C=O)Not applicable165 - 175

Data is estimated based on analogous compounds. s = singlet, d = doublet, m = multiplet.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HR-MS) are commonly employed for the analysis of piperazine derivatives.

In ESI-MS, "this compound" would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₃H₁₈N₂O₂, the expected monoisotopic mass is approximately 234.1368 g/mol . HR-MS would provide a highly accurate mass measurement, confirming the elemental composition. For a related compound, 5,5′-(Piperazine-1,4-diyl)bis(4-chloro-3H-1,2-dithiol-3-one), HRMS (ESI-TOF) was used to confirm its structure. mdpi.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of "this compound" would exhibit characteristic absorption bands. Key expected peaks include a strong C=O stretching vibration for the ester group around 1710-1730 cm⁻¹. Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the piperazine and benzylic groups would appear just below 3000 cm⁻¹. The C-N stretching of the piperazine ring is expected in the 1000-1250 cm⁻¹ region. The table below summarizes the expected characteristic IR absorption bands.

Functional Group Expected IR Absorption Band (cm⁻¹)
C=O Stretch (Ester)1710 - 1730
Aromatic C-H Stretch> 3000
Aliphatic C-H Stretch< 3000
C-N Stretch (Amine)1000 - 1250
Aromatic C=C Stretch1450 - 1600

Data is estimated based on general IR correlation tables.

Chromatographic Separation Techniques (e.g., Silica (B1680970) Gel Column Chromatography, LC-MS)

Chromatographic methods are essential for the purification and analysis of "this compound."

Silica Gel Column Chromatography: This technique is widely used for the purification of synthetic organic compounds. For piperazine derivatives, a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often used as the eluent to separate the desired product from impurities. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This is a highly sensitive and selective method for analyzing complex mixtures and confirming the presence and purity of the target compound. In the analysis of piperazine derivatives, reversed-phase columns (like C18) are often used with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) and water, often with additives like formic acid or ammonium (B1175870) acetate to improve peak shape and ionization. mdpi.com

Advanced Purity Assessment Methods for Research Samples

Ensuring the high purity of research samples is critical for obtaining reliable biological and chemical data. Beyond standard chromatographic and spectroscopic methods, several advanced techniques can be employed.

Quantitative NMR (qNMR): qNMR is a powerful method for determining the absolute purity of a substance without the need for a reference standard of the same compound. By integrating the signals of the target compound against a certified internal standard of known concentration, a highly accurate purity value can be calculated.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): HPLC-DAD allows for the quantification of impurities by measuring the absorbance over a range of wavelengths. This can help in identifying and quantifying impurities that may not be easily detectable by other methods. For piperazine derivatives, HPLC methods have been developed to detect trace impurities.

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. The experimental values are compared with the theoretical values calculated from the molecular formula to assess purity.

Preclinical Investigations and Pharmacokinetic Pk Studies

Preliminary Pharmacokinetic Profiling

Following in vitro assessments, preliminary pharmacokinetic (PK) profiling provides a more comprehensive picture of a compound's behavior within a biological system.

Before in vivo studies can be reliably conducted, it is essential to determine the stability of the test compound in the biological fluids that will be sampled, such as plasma or blood. This ensures that any degradation observed is due to metabolic processes in the body rather than chemical instability in the sample during collection, storage, or analysis.

For this assessment, Methyl 4-piperazin-1-ylmethylbenzoate would be incubated in plasma and whole blood from various species (e.g., human, rat) at different temperatures (e.g., 37°C to mimic physiological conditions and room temperature for handling). The concentration of the compound is monitored over time. High instability in plasma could indicate degradation by esterases or other enzymes. dovepress.com The following table provides an example of the data that would be collected.

Table 2: Illustrative Stability of this compound in Biological Matrices after 60 Minutes This table presents hypothetical data for illustrative purposes.

Biological MatrixIncubation TemperaturePercent RemainingStability Classification
Rat Plasma37°C88%Stable
Human Plasma37°C92%Stable
Rat Blood25°C (Room Temp)95%Stable

In Vivo Efficacy Studies in Disease Models

In vivo efficacy studies are designed to determine if a compound has a therapeutic effect in a living organism. Based on the known activities of other piperazine (B1678402) derivatives, this compound could be evaluated in models for various diseases. nih.govnih.govnih.gov

The zebrafish (Danio rerio) xenograft model has emerged as a powerful platform for rapid in vivo screening of anti-cancer compounds. nih.gov In this model, human cancer cells, often fluorescently labeled, are implanted into translucent zebrafish embryos. The zebrafish's adaptive immune system is not fully developed at this stage, preventing rejection of the human cells.

Researchers can then visually track tumor growth, angiogenesis (the formation of new blood vessels to feed the tumor), and metastasis in real-time. nih.gov To test the efficacy of this compound, treated zebrafish xenografts would be compared to a control group, with endpoints such as tumor size and vessel development being quantified.

Table 3: Illustrative Efficacy of this compound in a Zebrafish Xenograft Model (e.g., Colon Cancer Cells) This table presents hypothetical data for illustrative purposes.

Treatment GroupAverage Tumor Size (µm³)Inhibition of Tumor Growth (%)Reduction in Angiogenesis (%)
Vehicle Control150,0000%0%
Compound82,50045%35%

Models for Inflammatory Diseases

The anti-inflammatory potential of piperazine derivatives has been well-documented. nih.govnih.govmdpi.com A common preclinical model to assess anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. In this model, carrageenan is injected into the paw, inducing a localized inflammatory response characterized by swelling (edema).

The test compound is administered prior to the carrageenan injection, and the volume of the paw is measured at several time points. A reduction in paw swelling compared to a control group indicates potential anti-inflammatory effects. nih.govmdpi.com Other related endpoints, such as levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in tissue, can also be measured. nih.gov

Table 4: Illustrative Effect of this compound on Carrageenan-Induced Paw Edema in Rats This table presents hypothetical data for illustrative purposes.

Treatment GroupPaw Volume Increase at 3h (mL)Inhibition of Edema (%)
Vehicle Control0.850%
Compound0.4843.5%
Positive Control (e.g., Diclofenac)0.4151.8%

Models for Neurological and Psychiatric Disorders (e.g., Antidepressant Models)

The piperazine scaffold is present in several drugs used to treat psychiatric disorders, and novel derivatives are often screened for antidepressant-like activity. cymitquimica.comnih.gov Standard behavioral models in rodents, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are used for this purpose. nih.govresearchgate.net

In the FST, animals are placed in a container of water from which they cannot escape. The duration of immobility is measured, with the hypothesis that antidepressant compounds will increase the time the animal spends actively trying to escape. A significant reduction in immobility time for the compound-treated group compared to the vehicle control group suggests potential antidepressant-like effects. nih.govresearchgate.net

Table 5: Illustrative Antidepressant-Like Effect of this compound in the Mouse Forced Swim Test (FST) This table presents hypothetical data for illustrative purposes.

Treatment GroupImmobility Time (seconds)Reduction in Immobility (%)
Vehicle Control1500%
Compound9536.7%
Positive Control (e.g., Fluoxetine)8841.3%

Medicinal Chemistry and Drug Discovery Applications

Rational Design of Small Molecule Therapeutics

The rational design of small molecule therapeutics often leverages well-established chemical scaffolds that are known to interact with biological targets. The piperazine (B1678402) moiety within Methyl 4-piperazin-1-ylmethylbenzoate is a prime example of such a privileged structure. Drug design strategies frequently incorporate the piperazine ring to enhance the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. Its basic nature can improve aqueous solubility and allow for salt formation, which is beneficial for drug formulation.

In the context of designing novel therapeutics, the this compound structure can be systematically modified. For instance, in the development of dual farnesoid X receptor (FXR) and peroxisome proliferator-activated receptor δ (PPARδ) agonists for conditions like pulmonary fibrosis, a rational design approach involved hybridizing known agonists for these receptors. nih.gov This strategy often involves linking key pharmacophores through a central scaffold, a role for which the piperazine component of this compound is well-suited.

Furthermore, the design of inhibitors for specific biological targets, such as glycine (B1666218) transporter-1 (GlyT-1), has utilized a rational approach where piperazine-based structures are key. nih.gov By tethering different chemical moieties to the piperazine ring, researchers can optimize the interaction of the molecule with the target protein, leading to enhanced potency and selectivity. nih.gov

Lead Compound Identification and Optimization Strategies

In the process of drug discovery, a "lead compound" is a chemical starting point that shows promising therapeutic activity but requires further modification to improve its efficacy, selectivity, and pharmacokinetic profile. The this compound scaffold is often employed in the identification and optimization of such lead compounds.

One common optimization strategy is to explore the structure-activity relationships (SAR) of a series of related compounds. This involves synthesizing a library of derivatives where different chemical groups are substituted at various positions on the parent molecule. For example, in the development of inhibitors for glycine transporter-1, optimization of the benzamide (B126) and central ring components of a piperazine-based scaffold led to the identification of a potent inhibitor with in vivo activity. nih.gov

Another optimization approach involves modifying the lead compound to improve its metabolic stability. In the development of GlyT-1 inhibitors, the substitution of a gem-difluoro cyclohexyl central ring was a successful strategy to enhance stability while maintaining a favorable in vitro profile. researchgate.net Such modifications to the core structure, which can be conceptually linked back to the foundational piperazine-containing scaffold, are crucial for advancing a lead compound through the drug development pipeline.

Role of the Piperazine Scaffold as a Privileged Structure in Drug Design

The piperazine ring, a key component of this compound, is widely recognized as a "privileged structure" in drug design. This term refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a recurring motif in a variety of approved drugs.

The versatility of the piperazine scaffold stems from several key properties. Its ability to be substituted at two different nitrogen atoms allows for the introduction of diverse chemical functionalities, enabling the fine-tuning of a molecule's biological activity and physicochemical properties. This adaptability makes it a valuable building block for creating libraries of compounds for high-throughput screening.

The prevalence of the piperazine scaffold across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders, underscores its importance in medicinal chemistry. Its presence in numerous clinically successful drugs is a testament to its utility in creating molecules with desirable drug-like properties.

Development of Novel Chemical Entities for Therapeutic Intervention

The development of novel chemical entities (NCEs) is the cornerstone of pharmaceutical innovation, aiming to provide new treatments for a wide range of diseases. The this compound structure serves as a valuable starting point for the creation of such NCEs.

For example, new pyrrolo[2,1-f] nih.govnih.govnih.govtriazines have been designed as potent and selective PI3K inhibitors for potential use as anticancer drugs. nih.gov The synthesis of these complex molecules often involves the incorporation of a piperazine-containing fragment, highlighting the role of this scaffold in building novel therapeutic agents. nih.gov

Similarly, the synthesis of a new series of piperazinyl quinazolin-4-(3H)-one derivatives has led to the discovery of selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, which are targets for the treatment of neuropathic pain. nih.gov The exploration of different substitutions on the piperazine ring and the central scaffold resulted in compounds with high affinity and improved selectivity. nih.gov

Exploration in Specific Therapeutic Areas

The versatile nature of the this compound scaffold has led to its exploration in a variety of therapeutic areas, with notable advancements in oncology and the treatment of inflammatory and autoimmune disorders.

In the field of oncology, the piperazine scaffold is a common feature in many targeted therapies. For instance, derivatives incorporating this motif have been investigated as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various human cancers. nih.gov A notable example is the discovery of CYH33, a selective PI3Kα inhibitor, which demonstrated dose-dependent antitumor efficacy in preclinical models. nih.gov

The development of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives is another area of active research. nih.gov These compounds have been synthesized and evaluated for their potential as cancer theranostics, which are agents that combine therapeutic and diagnostic capabilities. nih.gov In silico studies have suggested that these molecules may target carbonic anhydrase IX (CAIX), a protein that is overexpressed in many types of cancer. nih.gov

The following table summarizes the activity of a representative piperazine derivative in an oncology context:

CompoundTargetIC50Cancer Model
CYH33 PI3Kα5.9 nMSKOV-3 xenograft

This table is based on data from a study on pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives. nih.gov

The piperazine scaffold has also been utilized in the development of novel anti-inflammatory agents. A study investigating a new piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), demonstrated its anti-nociceptive and anti-inflammatory effects in various preclinical models. nih.gov This compound was shown to reduce paw edema and decrease the levels of pro-inflammatory cytokines such as IL-1β and TNF-α. nih.gov

Another approach has been the synthesis of methyl salicylate (B1505791) derivatives bearing a piperazine moiety. nih.gov These compounds have shown potent anti-inflammatory activities in vivo, with some derivatives exhibiting efficacy comparable to or greater than that of established anti-inflammatory drugs like aspirin (B1665792) and indomethacin. nih.gov The mechanism of action of these compounds is thought to involve the inhibition of pro-inflammatory mediators. nih.gov

The table below presents the anti-inflammatory effects of a selected piperazine derivative:

CompoundAssayEffect
LQFM182 Carrageenan-induced pleurisyReduction of IL-1β and TNF-α levels

This table is based on data from a study on a novel piperazine derivative. nih.gov

Central Nervous System (CNS) Disorders (e.g., Psychiatric Disorders, Depression, Anxiety)

The piperazine moiety is a cornerstone in the development of numerous centrally acting agents due to its ability to interact with various neurotransmitter receptors. Research into piperazine derivatives has yielded significant findings in the context of psychiatric disorders, depression, and anxiety.

Derivatives of piperazine have been extensively studied for their anxiolytic and antidepressant properties. For instance, a study on the piperazine derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192) demonstrated both anxiolytic-like and antidepressant-like activities in preclinical models. nih.gov The anxiolytic effects were found to be mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor, while the antidepressant effects were linked to the serotonergic system. nih.gov This highlights the potential of the piperazine scaffold to modulate key pathways implicated in mood and anxiety disorders.

In silico studies have also been employed to design and evaluate phenyl piperazine derivatives as potential antidepressants. jetir.org These computational approaches have shown that such derivatives can exhibit favorable docking scores and drug-like characteristics, including the ability to cross the blood-brain barrier, suggesting their potential as monoamine oxidase inhibitors. jetir.org

Furthermore, research into other arylpiperazine derivatives has confirmed their anxiolytic potential. Behavioral and biochemical studies on arylpiperazine compounds containing isonicotinic and picolinic nuclei have demonstrated their anxiolytic effects, with mechanisms involving direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov

The following table summarizes the findings of a study on N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides, which were evaluated for their anxiolytic and skeletal muscle relaxant activities. eurekaselect.com

CompoundAnxiolytic ActivitySkeletal Muscle Relaxant Activity
3a-j (series) EvaluatedEvaluated
3h PotentPotent

This table illustrates the potential of piperazine-containing acetamides in CNS disorders, with compound 3h showing notable potency.

Infectious Diseases (e.g., Tuberculosis)

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents. The piperazine scaffold has been identified as a promising structural motif in the development of new drugs to combat tuberculosis.

Several studies have focused on the design and synthesis of piperazine-containing compounds with potent antitubercular activity. For example, conjugates of piperazino-1,3-benzothiazin-4-ones (pBTZs) with other scaffolds, such as imidazopyridine and cephalosporin, have been synthesized and evaluated. nih.gov Some of these conjugates exhibited significant anti-TB activity in the low micromolar range in the Microplate Alamar Blue Assay (MABA). nih.gov

Furthermore, a series of benzothiazinone derivatives containing a piperidine (B6355638) moiety, which is structurally related to piperazine, have been designed and evaluated for their antitubercular properties. iu.edu These efforts underscore the versatility of the core structures in generating potent antitubercular leads.

Research on benzothiazinone derivatives has shown that incorporating a piperazine, piperidine, or piperidone moiety can lead to excellent antitubercular activity with low cytotoxicity. nih.govscispace.com These compounds have also demonstrated improved microsomal stability and lower plasma protein-binding, which are desirable pharmacokinetic properties for drug candidates. nih.govscispace.com One such compound, 3o, maintained good anti-tuberculosis activity (MIC = 8 nM) and showed favorable in vitro ADME/T and in vivo pharmacokinetic profiles. scispace.com

The table below presents data on the antitubercular activity of a series of indolizine (B1195054) derivatives, highlighting the importance of specific structural features for activity. mdpi.com

CompoundAnti-TB Activity (H37Rv) MIC (µg/mL)Anti-TB Activity (MDR strains)
2c ActiveNot specified
2d ActiveActive
2e ActiveActive
3a ActiveNot specified
4 4Active

This table showcases the antitubercular potential of various indolizine derivatives, with compound 4 being the most active against the H37Rv strain.

Intellectual Property and Patent Landscape Analysis

Review of Patented Applications of Methyl 4-piperazin-1-ylmethylbenzoate and its Analogues

The intellectual property surrounding this compound is primarily centered on its crucial role as a key intermediate in the synthesis of a major anticancer drug. While the compound itself is not typically the final active pharmaceutical ingredient (API), its patented applications are intrinsically linked to the blockbuster drugs derived from it.

A significant analogue, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid , and its salts, are frequently cited in the patent literature. For instance, Chinese patent CN103382191A discloses a detailed preparation method for 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (B599025), highlighting its importance as a synthetic precursor. google.com This underscores the industrial relevance of this structural motif in the pharmaceutical landscape.

The most prominent application of these precursors is in the synthesis of Imatinib (B729) , a tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and other cancers. newdrugapprovals.orggoogleapis.com Patents such as US8609842B2 describe methods for synthesizing Imatinib where 4-(4-methyl-piperazin-1-ylmethyl)-benzoic acid methyl ester (the subject compound) is reacted with 4-methyl-N-3-(4-pyridin-3-yl-pyrimidin-2-yl)-1,3-benzenediamine. google.comresearchgate.net This demonstrates that the primary patented utility of this compound is as a building block for this life-saving medication.

Beyond its role in Imatinib synthesis, the broader class of piperazine (B1678402) derivatives has been extensively explored for a variety of therapeutic applications, leading to a vast patent landscape. These compounds are recognized for their diverse pharmacological activities. mdpi.com Patented applications for analogues include treatments for neurological and psychiatric disorders, where they may act as, for example, H3 antagonists or inverse agonists. epo.org The piperazine moiety is a common scaffold in medicinal chemistry, and its derivatives have been patented for uses including, but not limited to, antipsychotic, antidepressant, and anxiolytic agents.

The following interactive table summarizes a selection of patents related to this compound and its analogues, showcasing the breadth of their applications from synthetic intermediates to final drug products.

Patent No.TitleKey Application/InventionRelevant Compound(s)
US8609842B2Method for synthesizing ImatinibDescribes a synthesis route for Imatinib utilizing a methyl ester intermediate.Imatinib, Methyl 4-(4-methyl-piperazin-1-ylmethyl)-benzoate
CN103382191APreparation method of 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochlorideDetails a specific and efficient synthesis of a key intermediate for Imatinib.4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
CN104910101ASynthesis process of imatinib intermediate 4-(4-methylpiperazin-1-ylmethyl) benzoic acid hydrochlorideFocuses on a green synthesis process for an Imatinib intermediate.4-(4-methylpiperazine-1-yl methyl) benzoate (B1203000) hydrochlorate
EP1615909A1Piperazine derivatives and their use for the treatment of neurological and psychiatric diseasesPatents novel piperazine derivatives for CNS disorders.Piperidine (B6355638) carbonyl piperazine derivatives

Analysis of Claims Related to Synthesis and Therapeutic Uses

An analysis of patent claims provides insight into the specific aspects of an invention that are legally protected. For this compound and its analogues, claims can be broadly categorized into those covering synthesis processes and those concerning therapeutic methods of use.

Synthesis-Related Claims:

Patents focused on the synthesis of intermediates like 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride often claim specific reaction conditions, reagents, and purification methods that offer advantages over the prior art. For example, the claims in CN103382191A are directed towards a preparation method characterized by:

The reaction of 4-(Chloromethyl)benzoic acid with N-methyl piperazine in the presence of a solvent and an acid-binding agent. google.com

A crucial purification step involving the use of nanofiltration membranes to remove unreacted reagents and byproducts. google.com

The subsequent introduction of hydrogen chloride gas to precipitate the desired product, 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride. google.com

These claims aim to protect a process that is described as having high yield (over 95%), high purity (over 99.8%), being environmentally friendly, and cost-effective. google.com

Therapeutic Use-Related Claims:

For the final drug products derived from these intermediates, such as Imatinib, the patent claims are focused on the therapeutic applications. These claims typically take the form of:

Composition of matter claims: These protect the novel chemical entity itself.

Method of use claims: These cover the use of the compound to treat a specific disease or condition. For instance, a claim might read: "A method of treating chronic myelogenous leukemia in a subject, comprising administering a therapeutically effective amount of Compound X [e.g., Imatinib]."

Pharmaceutical composition claims: These protect a formulation containing the active ingredient along with pharmaceutically acceptable carriers.

In the case of broader patents for piperazine analogues, such as those for neurological disorders, the claims would specify the particular piperazine derivatives and their use in treating conditions like Alzheimer's disease, schizophrenia, or anxiety, based on their demonstrated pharmacological activity as, for example, H3 antagonists. epo.org

Strategic Considerations in Pharmaceutical Patenting

The patenting strategy for a successful drug is a complex and multi-faceted endeavor that extends far beyond the initial composition of matter patent. For a drug like Imatinib, which is synthesized from intermediates such as this compound, the patent landscape is a clear example of strategic lifecycle management.

A primary strategic consideration is the creation of a robust patent portfolio that includes not only the active pharmaceutical ingredient (API) but also key intermediates and novel synthesis methods. By patenting an efficient and scalable synthesis for a crucial intermediate, a company can create an additional barrier to entry for potential generic competitors. Even if the primary patent on the API expires, control over the most economical synthesis route can provide a significant commercial advantage.

Another key strategy is the concept of "evergreening" or life-cycle management. This involves filing for secondary patents on various improvements or new aspects of the original invention. These can include patents on:

New formulations: Such as extended-release versions that offer improved patient compliance.

New methods of use: Discovering and patenting the use of the drug for a different medical indication.

Polymorphs: Patenting different crystalline forms of the drug that may have improved stability or bioavailability.

Combination therapies: Patenting the use of the drug in combination with other therapeutic agents.

These secondary patents can extend the market exclusivity of a drug well beyond the expiration of the original composition of matter patent, thereby maximizing the return on the significant investment required for drug discovery and development. This multi-layered approach to patenting is a critical strategic tool for pharmaceutical companies to maintain profitability and fund future research and development.

Research Challenges and Future Perspectives

Addressing Selectivity and Potency Enhancements in Therapeutic Candidates

A primary challenge in the development of any therapeutic candidate, including those based on the Methyl 4-piperazin-1-ylmethylbenzoate scaffold, is the simultaneous optimization of potency and selectivity. Potency refers to the concentration of a drug required to produce a desired effect, while selectivity is the degree to which a drug acts on a given site relative to other sites. High potency is desirable to achieve therapeutic effects at lower concentrations, minimizing potential off-target effects.

Future research on this compound will necessitate extensive structure-activity relationship (SAR) studies. These studies involve systematically modifying the chemical structure of the molecule and assessing the impact of these changes on its biological activity. For instance, modifications to the substituents on the piperazine (B1678402) ring can significantly influence the compound's interaction with its biological target. nbinno.com The introduction of different functional groups can alter the molecule's electronic properties, steric bulk, and hydrogen bonding capacity, all of which play a crucial role in target binding. mdpi.com

Computational modeling and in silico screening will be invaluable tools in this endeavor. By simulating the interaction of virtual derivatives of this compound with potential biological targets, researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity, thereby accelerating the drug discovery process.

Table 1: Strategies for Enhancing Selectivity and Potency
StrategyDescriptionPotential Impact on this compound
Structure-Activity Relationship (SAR) StudiesSystematic modification of the chemical structure to determine the relationship between structure and biological activity.Identification of key structural features required for potent and selective target engagement.
Computational ModelingUse of computer simulations to predict the binding affinity and selectivity of virtual compounds.Rational design of novel derivatives with improved pharmacological profiles.
Bioisosteric ReplacementSubstitution of a functional group with another that has similar physical or chemical properties.Optimization of pharmacokinetic and pharmacodynamic properties.

Exploration of Novel Biological Targets and Disease Indications

The piperazine scaffold is present in a wide array of drugs with diverse therapeutic applications, including treatments for central nervous system disorders, cancer, and infectious diseases. tandfonline.comnih.govresearchgate.net This versatility suggests that this compound and its derivatives could potentially interact with a broad range of biological targets.

A significant future research direction will be the elucidation of the specific biological targets of this compound. High-throughput screening (HTS) campaigns, where the compound is tested against large libraries of known biological targets, can provide initial "hits." Subsequent target validation studies would then be required to confirm these interactions and understand their functional consequences.

Furthermore, phenotypic screening, which focuses on identifying compounds that produce a desired phenotypic change in cells or organisms without a priori knowledge of the target, could uncover unexpected therapeutic applications for this compound. This approach has the potential to identify first-in-class drugs with novel mechanisms of action. The exploration of new disease indications will be a direct outcome of identifying and validating novel biological targets.

Development of Advanced Drug Delivery Systems

The physicochemical properties of a drug molecule, such as its solubility and stability, can significantly impact its therapeutic efficacy. Advanced drug delivery systems offer a promising approach to overcome these challenges and enhance the therapeutic index of a drug.

For a compound like this compound, the development of targeted drug delivery systems could be a key area of future research. For instance, conjugating the compound to a targeting moiety, such as an antibody or a peptide that specifically recognizes a receptor overexpressed on diseased cells, could enhance its delivery to the site of action while minimizing exposure to healthy tissues.

Nanoparticle-based delivery systems, such as liposomes or polymeric nanoparticles, could also be explored to improve the solubility, stability, and pharmacokinetic profile of this compound. acs.org Recent research has demonstrated the potential of using protein nanocages, such as ferritin, to deliver piperazine-based compounds. nih.gov These systems can protect the drug from degradation and facilitate its transport across biological barriers.

Table 2: Potential Advanced Drug Delivery Systems
Delivery SystemDescriptionPotential Benefit for this compound
Targeted Drug DeliveryConjugation to a targeting moiety for specific delivery to diseased cells.Increased efficacy and reduced off-target toxicity.
Nanoparticle EncapsulationEncapsulation within liposomes, polymeric nanoparticles, or protein cages.Improved solubility, stability, and controlled release.
Prodrug StrategyChemical modification to an inactive form that is converted to the active drug in the body.Enhanced absorption and distribution.

Integration of Multi-omics Data in Mechanistic Research

Understanding the precise mechanism of action of a therapeutic candidate is crucial for its successful development. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to unravel the complex biological effects of a drug. researchgate.net

In the context of this compound, multi-omics studies could provide a comprehensive view of the cellular pathways and networks that are modulated by the compound. For example, transcriptomic analysis could reveal changes in gene expression patterns in response to treatment, while proteomic and metabolomic analyses could identify alterations in protein levels and metabolic pathways. astrazeneca.com

This holistic approach can help to identify the primary target of the drug, as well as any off-target effects. nih.gov Furthermore, multi-omics data can be instrumental in identifying biomarkers that can predict a patient's response to the drug, paving the way for personalized medicine approaches. frontlinegenomics.com The application of artificial intelligence and machine learning to analyze these large and complex datasets will be essential for extracting meaningful biological insights. sacbee.com

Q & A

Basic Question: What are the optimal synthetic conditions for preparing Methyl 4-piperazin-1-ylmethylbenzoate, and how does solvent choice influence crystallization?

Methodological Answer:
The synthesis involves reacting equimolar amounts of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid in methanol under ambient conditions. Slow evaporation of a methanol–ethyl acetate (1:1 v/v) mixture yields colorless crystals suitable for X-ray diffraction . Solvent polarity and evaporation rate critically affect crystal quality: polar solvents like methanol promote hydrogen bonding between the piperazinium cation and carboxylate anion, while ethyl acetate modulates solubility to enable slow crystal growth .

Basic Question: How can single-crystal X-ray diffraction (SCXRD) data be used to resolve the molecular conformation of this compound?

Methodological Answer:
SCXRD analysis reveals bond lengths (e.g., C–N = 1.463 Å) and angles (e.g., C16–N11–C12 = 108.1°), confirming the tetrahedral geometry of the piperazine nitrogen. The benzoate group adopts a planar configuration (C–O bond lengths: ~1.255 Å), stabilized by resonance. ORTEP-3 software visualizes thermal ellipsoids to assess atomic displacement parameters, ensuring accurate refinement of torsional angles (e.g., C12–C13–N14 = 117.7°) .

Advanced Question: How do hydrogen-bonding motifs influence the crystal packing of this compound derivatives?

Methodological Answer:
In the monohydrate structure, N–H···O hydrogen bonds between the piperazinium NH and carboxylate O atoms (2.8–3.0 Å) form a 2D network, while water molecules bridge adjacent layers via O–H···O interactions. Etter’s rules predict these motifs: the strongest donors (NH groups) preferentially bind to carboxylate acceptors, directing supramolecular assembly . Discrepancies in reported bond angles (e.g., C52–C58–C53 = 114.8° vs. 119.1°) may arise from packing strain or solvent inclusion .

Advanced Question: What strategies resolve contradictions in reported puckering parameters for the piperazine ring in related compounds?

Methodological Answer:
Cremer-Pople puckering coordinates (amplitude q, phase angle φ) quantify ring non-planarity. For six-membered rings, deviations from chair conformations (e.g., q > 0.5 Å) indicate strain. Conflicting data may stem from dynamic disorder or temperature-dependent pseudorotation. Refinement using restraints (e.g., SHELXL) and comparison with DFT-optimized geometries can reconcile discrepancies .

Advanced Question: How can spectroscopic and crystallographic data be integrated to validate protonation states in this compound salts?

Methodological Answer:
In the piperazinium salt, SCXRD confirms protonation at N11 (N–C bond elongation to 1.463 Å) and NH···O hydrogen bonds. IR spectroscopy corroborates this via N–H stretching (3200–3400 cm⁻¹) and carboxylate C=O vibrations (1650–1700 cm⁻¹). Discrepancies between calculated (DFT) and observed bond angles (e.g., C31–C36–C35 = 120.44° vs. 121.09°) may indicate crystal field effects .

Basic Question: What purification methods yield high-purity this compound for pharmacological assays?

Methodological Answer:
Recrystallization from methanol–ethyl acetate (1:1 v/v) removes unreacted precursors, achieving >95% purity. Chromatographic methods (e.g., silica gel, eluting with CH₂Cl₂:MeOH 9:1) resolve positional isomers. Melting point consistency (413–416 K) and SCXRD validate purity .

Advanced Question: How do substituents on the piperazine ring (e.g., methyl vs. methoxy groups) affect the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:
Electron-donating groups (e.g., methyl) increase piperazine basicity (pKa ~9.5), enhancing nucleophilicity. In contrast, methoxy groups reduce reactivity via steric hindrance. Kinetic studies (e.g., SN2 reactions with alkyl halides) show methyl-substituted derivatives react 2–3× faster. SCXRD data (e.g., N14–C15 bond length = 1.463 Å) correlate with calculated Mulliken charges .

Advanced Question: What computational methods predict the solvation effects on this compound’s stability in aqueous media?

Methodological Answer:
Molecular dynamics (MD) simulations with explicit water models (e.g., TIP3P) show hydrophilic regions (carboxylate, piperazine NH) drive hydration, while the methylbenzoate moiety remains hydrophobic. Free-energy perturbation (FEP) calculations predict solubility trends (e.g., logP = 1.8) and hydrolysis rates under varying pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.